molecular formula C21H19NO5 B14089168 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14089168
M. Wt: 365.4 g/mol
InChI Key: ZWVNFVYCQZQFSL-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common approach is to start with the appropriate substituted benzaldehyde and undergo a series of reactions including condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimizations could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy group could introduce a wide range of functional groups .

Scientific Research Applications

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO5/c1-12-6-7-16-15(10-12)19(24)17-18(13-4-3-5-14(11-13)26-2)22(8-9-23)21(25)20(17)27-16/h3-7,10-11,18,23H,8-9H2,1-2H3

InChI Key

ZWVNFVYCQZQFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)OC

Origin of Product

United States

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